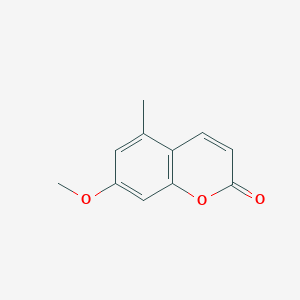

2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-

Beschreibung

Historical Context and Significance of the Coumarin (B35378) Scaffold in Chemical Sciences

Coumarins represent a significant class of natural products that have long captured the attention of the scientific community. researchgate.netnih.gov The journey of coumarin discovery began in 1820 when it was first isolated from tonka beans (Dipteryx odorata) by A. Vogel, who initially misidentified it as benzoic acid. nih.govwikipedia.org The name "coumarin" originates from coumarou, the French word for the tonka bean. wikipedia.org A pivotal moment in the history of this compound class was its first successful synthesis in 1868 by English chemist William Henry Perkin. wikipedia.org

The coumarin scaffold, chemically known as a benzopyrone, is considered a "privileged structure" in medicinal chemistry. nih.govfrontiersin.org This designation is due to its versatile molecular framework that can interact with a wide array of biological targets. researchgate.netfrontiersin.org This inherent adaptability has spurred the development of numerous derivatives with a broad spectrum of biological activities. researchgate.net Historically used in traditional medicine for treating ailments like inflammation and microbial infections, coumarins have transitioned into modern therapeutics, with the anticoagulant warfarin (B611796) being a prominent example. wikipedia.orgfrontiersin.orgresearchgate.net

Structural Features and Core Benzopyranone System

The fundamental structure of coumarin is the 2H-1-benzopyran-2-one system, which is formed by the fusion of a benzene (B151609) ring to an α-pyrone ring. researchgate.netnih.gov The α-pyrone is a six-membered unsaturated lactone (a cyclic ester). researchgate.net According to IUPAC nomenclature, the preferred name for this parent structure is 2H-1-benzopyran. wikipedia.org This bicyclic system is characterized by its planarity.

The biological and chemical reactivity of the coumarin nucleus is largely dictated by its unique electronic characteristics, which stem from the interplay between the α,β-unsaturated lactone and the electron-rich aromatic ring. researchgate.net The scaffold's structure is amenable to chemical modifications at several positions, which allows for the synthesis of a vast library of derivatives with tailored physicochemical and biological properties. researchgate.net

Academic Relevance of Methoxy- and Methyl-Substituted 2H-1-Benzopyran-2-ones

The introduction of methoxy (B1213986) and methyl substituents onto the coumarin framework has been a focal point of academic research, leading to the discovery of compounds with significant therapeutic potential. The specific placement of these functional groups on the benzopyranone ring is a critical determinant of their biological effects. nih.gov

Methoxy-substituted coumarins have been extensively studied for their diverse pharmacological activities. For example, 7-methoxycoumarin (B196161) has been found to possess both anti-inflammatory and antimicrobial properties. caymanchem.com Research has indicated that the position of the methoxy group can significantly influence the antioxidant capacity of the molecule. nih.gov Furthermore, methoxy derivatives are being actively investigated as potential anticancer agents. ijaresm.com In one study, it was observed that the methylation of a catechol group in certain dihydroxycoumarins led to a decrease in their inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov

Methyl-substituted coumarins have also been a subject of intense scientific inquiry. 7-hydroxy-4-methylcoumarin, for instance, has been shown to promote melanogenesis in melanoma cell lines. mdpi.com Additionally, the hepatoprotective properties of compounds such as 7-methylcoumarin (B190331) have been documented. researchgate.net The presence of a methyl group can alter the lipophilicity of the coumarin derivative, which in turn can modulate its biological activity. frontiersin.org

Overview of Research Trajectories for 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-

Scientific investigation into the specific compound 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, also referred to as 7-methoxy-5-methylcoumarin, has followed several key trajectories. A primary area of focus has been the development of synthetic routes to this molecule and its precursors. One established method for the synthesis of the related 7-hydroxy-5-methylcoumarin involves the condensation of orcylaldehyde with diethyl malonate, followed by a decarboxylation step. ias.ac.in An alternative synthesis is achieved through the Pechmann condensation of orcinol (B57675) with malic acid. ias.ac.in

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-8(13-2)6-10-9(7)3-4-11(12)14-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYAOZPCJFVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446395 | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-74-3 | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2h 1 Benzopyran 2 One, 7 Methoxy 5 Methyl

Classical Approaches to the 2H-1-Benzopyran-2-one Core

The foundational methods for coumarin (B35378) synthesis often involve the condensation of phenols with various carbonyl compounds, followed by cyclization to form the characteristic benzopyran-2-one ring system.

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. sciensage.infowikipedia.org For the synthesis of 7-methoxy-5-methyl-2H-chromen-2-one, the logical starting materials would be 3-methoxy-5-methylphenol (B15851) and a suitable β-ketoester, such as ethyl acetoacetate (B1235776).

The reaction mechanism involves three key steps:

Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-ketoester.

Intramolecular Hydroarylation (Cyclization): The intermediate product then undergoes an intramolecular electrophilic aromatic substitution on the activated phenol ring.

Dehydration: The final step is the elimination of a water molecule to form the stable α,β-unsaturated lactone ring of the coumarin. wikipedia.org

Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. sciensage.infoscienceinfo.com The choice of catalyst and reaction conditions can significantly influence the yield. For instance, a study on the synthesis of 7-methoxy-4-methyl-2H-chromen-2-one from m-methoxyphenol and ethyl acetoacetate demonstrated an 80% yield using Indium(III) chloride as a catalyst in a high-speed ball mill process. mdpi.com While this example has a methyl group at the 4-position instead of the 5-position, the fundamental Pechmann approach remains the same.

Table 1: Example of Pechmann Condensation for a Structurally Related Coumarin

| Reactant A | Reactant B | Catalyst | Product | Yield |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ | 7-Methoxy-4-methyl-2H-chromen-2-one | 80% mdpi.com |

The Knoevenagel condensation provides another classical route to coumarins, involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. scienceinfo.comwikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). jmchemsci.comresearchgate.net

To synthesize the target molecule, 7-methoxy-5-methyl-2H-chromen-2-one, the required starting material would be 2-hydroxy-3-methyl-5-methoxybenzaldehyde. This aldehyde would be condensed with an active methylene compound like diethyl malonate or ethyl cyanoacetate. researchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration to form a C=C bond. researchgate.netsigmaaldrich.com Subsequent intramolecular cyclization (lactonization) of the resulting intermediate yields the coumarin ring. The Knoevenagel reaction is particularly useful for synthesizing coumarins with specific substituents at the 3- or 4-positions. researchgate.net

The Doebner modification of the Knoevenagel condensation uses pyridine as the solvent and is suitable when one of the activating groups on the methylene compound is a carboxylic acid, such as malonic acid. This variation often results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: General Reactants for Knoevenagel Synthesis of Coumarins

| Aldehyde/Ketone | Active Methylene Compound | Base Catalyst |

| o-Hydroxybenzaldehyde derivatives | Diethyl malonate, Ethyl acetoacetate, Malonic acid, Cyanoacetic acid | Piperidine, Pyridine, Primary/Secondary amines |

Several other named reactions are fundamental to the synthesis of the coumarin core.

Perkin Reaction: This was the first synthesis of coumarin, developed by William Henry Perkin in 1868. scienceinfo.comorganicreactions.org It involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640) (like acetic anhydride) in the presence of the sodium salt of the corresponding acid (e.g., sodium acetate). jmchemsci.comorganicreactions.orggoogle.com The reaction proceeds via an aldol-type condensation followed by dehydration and intramolecular cyclization. rsc.org

Wittig Reaction: The Wittig reaction offers a versatile method for coumarin synthesis, particularly for those unsubstituted at the 3- and 4-positions. ijcce.ac.ir A common approach involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate. ijcce.ac.irresearchgate.net An intramolecular Wittig reaction can also be employed, where an o-acyloxybenzyltriphenylphosphonium salt is treated with a base to induce cyclization. researchgate.netrsc.org

Kostanecki-Robinson Reaction: This method is used to produce 3- or 4-substituted coumarins by reacting an o-hydroxyaryl ketone with an aliphatic anhydride. scienceinfo.comresearchgate.netjmchemsci.com The reaction involves acylation of the ketone's methyl group, followed by an intramolecular aldol (B89426) condensation and dehydration. chempedia.info

Reformatsky Reaction: This reaction typically involves an aldehyde or ketone reacting with an α-haloester in the presence of zinc metal. sciensage.infowisdomlib.org For coumarin synthesis, this method is primarily used to create 3,4-dialkyl-substituted derivatives. researchgate.net The reaction forms a β-hydroxy ester intermediate, which can then cyclize to form the coumarin. wisdomlib.orgcdnsciencepub.com

Modern Synthetic Strategies and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing coumarin derivatives. These include the use of novel catalysts and the design of one-pot reaction sequences.

Metal catalysts, particularly Lewis acids, have been shown to significantly enhance the efficiency of classical coumarin syntheses. Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), are notable for being water-tolerant and reusable catalysts. scispace.com

Yb(OTf)₃ has proven to be a highly effective catalyst for the Pechmann condensation, promoting the reaction of phenols with β-ketoesters under solvent-free conditions to give high yields in short reaction times. scispace.comresearchgate.net Studies have shown that Yb(OTf)₃ exhibits superior catalytic activity compared to other lanthanide chlorides. researchgate.net Another modern application involves the Ytterbium triflate-promoted coupling of phenols and propiolic acids. This reaction, often accelerated by microwave irradiation, provides a direct and efficient route to coumarins in excellent yields. researchgate.net The catalyst can often be recovered and reused without a significant loss of activity. scispace.comresearchgate.net

Table 3: Ytterbium Triflate in Coumarin Synthesis

| Reaction Type | Reactants | Catalyst | Key Advantages |

| Pechmann Condensation | Phenols + β-keto esters | Yb(OTf)₃ | High yields (78-95%), solvent-free, short reaction time, reusable catalyst. researchgate.net |

| Coupling Reaction | Phenols + Propiolic acids | Yb(OTf)₃ | Excellent yields (91-98%), microwave-assisted, solvent-free, short reaction time. researchgate.net |

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a highly efficient and sustainable approach. jmchemsci.com This methodology reduces waste, saves time, and simplifies purification processes. Several one-pot methods for coumarin synthesis have been developed.

One notable example is a one-pot synthesis based on the Wittig reaction, where an o-hydroxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine (B44618) are condensed in a single step. ijcce.ac.ir Another efficient method involves the intramolecular Wittig reaction of a substituted 2-formylphenyl 2-bromoacetate, which can be performed in aqueous sodium bicarbonate at room temperature, highlighting the development of greener synthetic protocols. rsc.org These methods provide direct access to functionalized coumarins from readily available starting materials under mild conditions. jmchemsci.comijcce.ac.ir

Green Chemistry Principles in 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- Synthesis

The synthesis of coumarin derivatives, including 7-methoxy-5-methyl-2H-1-benzopyran-2-one, is increasingly being guided by the principles of green chemistry to minimize environmental impact. These approaches focus on the use of eco-friendly catalysts, alternative energy sources, and greener solvents.

One notable green approach involves the Pechmann condensation, a classic method for coumarin synthesis, but adapted with environmentally benign catalysts. For instance, natural acids derived from sources like Citrus limon L. (lemon) juice and Vitis vinifera L. (grape) juice have been successfully employed as catalysts. These natural catalysts offer a cost-effective, non-toxic, and biodegradable alternative to conventional mineral acids, leading to excellent yields with reduced reaction times and simpler work-up procedures.

Another significant advancement is the use of Deep Eutectic Solvents (DESs) as both the solvent and catalyst. acs.org A DES based on choline (B1196258) chloride and L-(+)-tartaric acid has proven highly effective for Pechmann condensations, yielding various coumarins in high yields within short reaction times. acs.org This method is advantageous due to the low cost, biodegradability, and recyclability of the DES. The reaction of a substituted phenol with a β-ketoester in this system can be performed efficiently, and the methodology is scalable for larger production without a significant decrease in yield. acs.org Ionic liquids have also been explored as green reaction media for coumarin synthesis, although concerns about their cost and true environmental friendliness persist. acs.org

These green methodologies represent a shift towards more sustainable synthetic routes in chemical manufacturing, aligning with the growing demand for environmentally responsible processes.

Table 1: Green Synthetic Approaches for Coumarin Synthesis

| Method | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|

| Pechmann Condensation | Natural Acids (e.g., Lemon Juice) | Cost-effective, biodegradable, mild conditions, excellent yields. | |

| Pechmann Condensation | Deep Eutectic Solvent (ChCl/L-(+)-TA) | Green solvent, reusable catalyst, high yields, short reaction times, scalable. | acs.org |

Precursor Synthesis and Derivatization for 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-

The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- relies on the availability of appropriately substituted precursors, primarily substituted phenols and β-ketoesters. The key intermediate is 7-hydroxy-5-methylcoumarin, which is subsequently methylated to yield the final product.

Precursor Synthesis: The synthesis of 7-hydroxy-5-methylcoumarin has been historically achieved through the Pechmann condensation of orcinol (B57675) with malic acid, using sulfuric acid as a condensing agent. ias.ac.in This reaction's regioselectivity was a subject of early investigation, confirming that orcinol's reactivity favors the formation of the 7-hydroxy-5-methyl isomer. ias.ac.in An unambiguous synthesis involves the condensation of orcylaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation to yield 7-hydroxy-5-methylcoumarin. ias.ac.in This multi-step process confirms the structure of the product obtained from the more direct Pechmann reaction.

Once the 7-hydroxy-5-methylcoumarin precursor is obtained, the final step is a simple etherification. The hydroxyl group at the 7-position is methylated using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base like potassium carbonate or sodium carbonate. nih.govclockss.org This reaction is generally high-yielding and is a common final step in the synthesis of many methoxy-substituted coumarins. nih.govchemicalbook.com

Table 2: Synthesis of 7-hydroxy-5-methylcoumarin Precursor

| Starting Materials | Condensing Agent/Method | Product | Reference |

|---|---|---|---|

| Orcinol and Malic Acid | Sulfuric Acid (Pechmann Condensation) | 7-hydroxy-5-methylcoumarin | ias.ac.in |

| Orcylaldehyde and Diethyl malonate | Condensation, Hydrolysis, Decarboxylation | 7-hydroxy-5-methylcoumarin | ias.ac.in |

Derivatization: While specific derivatization of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- is not extensively detailed, the reactivity of the coumarin nucleus allows for various modifications. Based on reactions performed on similar coumarin structures, several derivatization strategies can be proposed. The methyl group at the 5-position could potentially be oxidized to a formyl or carboxylic acid group using an oxidizing agent like selenium dioxide, creating a handle for further functionalization. researchgate.netresearchgate.net Additionally, electrophilic substitution reactions, such as bromination, could occur on the aromatic ring, although the directing effects of the existing methoxy (B1213986) and methyl groups would influence the position of substitution. clockss.org

Regioselective Synthesis of Methoxy- and Methyl-Substituted Isomers

The regioselective synthesis of coumarins is crucial for obtaining specific isomers, and this is primarily controlled by the substitution pattern of the starting phenol. In the synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, the key challenge is the correct placement of the methyl and hydroxyl (later methoxy) groups on the aromatic ring.

The use of orcinol (5-methylresorcinol) as the phenolic precursor is central to achieving the desired 5-methyl substitution pattern. In the Pechmann condensation, the reaction of orcinol with β-ketoesters or malic acid must proceed in a way that the new heterocyclic ring forms using the hydroxyl group para to the methyl group, resulting in 7-hydroxy-5-methylcoumarin. Early chemical studies confirmed that the condensation of orcinol with malic acid indeed yields 7-hydroxy-5-methylcoumarin, demonstrating the inherent regioselectivity of this reaction where orcinol exhibits reactivity at the β-position relative to its hydroxyl groups. ias.ac.in

In contrast, if a different starting phenol were used, a different isomer would be formed. For example, the Pechmann condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin. slideshare.net Similarly, using hydroquinone (B1673460) would lead to a 6-hydroxy derivative. researchgate.net

Therefore, the regioselectivity is dictated at the very first step of the synthesis by the choice of the phenol. To synthesize the 7-methoxy-5-methyl isomer, one must start with a precursor that already has a methyl group at the 5-position and hydroxyl groups at the 1 and 3 positions (orcinol). The subsequent cyclization and methylation steps maintain this substitution pattern, ensuring the formation of the correct and desired isomer over other possibilities like a 5-methoxy-7-methyl or a 6-methoxy-8-methyl derivative. The synthesis of coumarin-annulated polycyclic heterocycles also relies heavily on the initial regiochemistry of the starting coumarin. mdpi.com

Chemical Reactivity and Mechanistic Transformation Studies of 2h 1 Benzopyran 2 One, 7 Methoxy 5 Methyl

Reactivity of the Benzopyranone Lactone Ring System

The α,β-unsaturated ester within the lactone ring is a key site for chemical reactions. The C3=C4 double bond and the carbonyl group are susceptible to various transformations, including nucleophilic additions and cycloaddition reactions.

The coumarin (B35378) ring system is susceptible to nucleophilic attack, particularly Michael (1,4-conjugate) addition at the C3=C4 double bond, which is activated by the electron-withdrawing carbonyl group. While studies specifically on 7-methoxy-5-methylcoumarin are limited, research on structurally similar coumarins provides significant insight. For instance, studies on 3-carbethoxy-5,7-dimethoxycoumarin have shown that it readily undergoes Michael addition with active methylene (B1212753) compounds. researchgate.net These reactions can lead to the formation of stable adducts or initiate subsequent cyclization events. researchgate.net

Furthermore, the carbonyl carbon (C2) of the lactone can be attacked by strong nucleophiles. Organometallic reagents like Grignard reagents can add to the carbonyl group, leading to ring-opening or the formation of tertiary alcohols after subsequent reactions. researchgate.net The addition of ammonia (B1221849) derivatives to substituted coumarins has also been shown to yield 3-carboxamides, demonstrating the susceptibility of the lactone ring to aminolysis. researchgate.net

| Coumarin Derivative | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Carbethoxy-5,7-dimethoxycoumarin | Active Methylene Compounds | Michael Adducts | researchgate.net |

| 3-Carbethoxy-5,7-dimethoxycoumarin | Phenylmagnesium Bromide | Tertiary Alcohol | researchgate.net |

| 3-Carbethoxy-5,7-dimethoxycoumarin | Ammonia Derivatives | 3-Carboxamides | researchgate.net |

The C3=C4 double bond in the coumarin skeleton can act as a dienophile or participate in photochemical cycloadditions, leading to the synthesis of novel and complex heterocyclic structures.

Diels-Alder Reactions: The coumarin scaffold can undergo [4+2] cycloaddition (Diels-Alder) reactions, although the dienophilic system often requires activation by electron-withdrawing groups at the C3 position to react efficiently with 1,3-dienes. acs.org These reactions are a powerful tool for constructing tetrahydro-6H-benzo[c]chromen-6-one derivatives, which are precursors to important molecules like cannabinoids. acs.org High pressure (9 kbar) or high temperature (150 °C in water) can be used to promote these cycloadditions, yielding cycloadducts in excellent yields (85-95%). acs.org The regioselectivity of the reaction is dependent on the diene used; for example, reactions with isoprene (B109036) typically yield the para cycloadducts exclusively. acs.org

[2+2] Photocycloaddition: Coumarins are well-known to undergo [2+2] photodimerization upon UV irradiation (typically λ ≥ 300 nm), where the C3=C4 double bonds of two coumarin molecules react to form a cyclobutane (B1203170) ring. rsc.org This reaction can produce up to four different stereoisomers (syn-head-head, anti-head-head, syn-head-tail, and anti-head-tail), and the product distribution is highly dependent on the reaction conditions, such as the solvent. mdpi.com The photodimerization is often reversible, with UV-C light (λ < 300 nm) promoting the cycloreversion reaction back to the monomeric coumarin. rsc.org Research on 7-methoxy-4-methylcoumarin (B191837), a close analog, has shown it undergoes solid-state photo [2+2] cycloaddition to yield two photodimers. rsc.org

| Reaction Type | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | 3-Substituted Coumarins + 1,3-Dienes | High Pressure (9 kbar) or High Temperature (150 °C) | Tetrahydro-6H-benzo[c]chromen-6-ones | acs.org |

| [2+2] Photocycloaddition | Coumarin + Coumarin | UV Irradiation (λ ≥ 300 nm) | Cyclobutane Dimers | rsc.orgmdpi.com |

| [2+2] Photocycloaddition | 7-Methoxy-4-methylcoumarin (solid state) | UV Irradiation | Two photodimers | rsc.org |

Transformations of the Methoxy (B1213986) and Methyl Substituents

The methoxy and methyl groups on the benzene (B151609) ring offer additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The O-demethylation of the 7-methoxy group is a significant transformation, yielding the corresponding 7-hydroxycoumarin derivative. This reaction is particularly relevant in metabolic studies. The enzymatic O-dealkylation of 7-methoxycoumarin (B196161) is a well-studied reaction mediated by cytochrome P450 monooxygenases. acs.orgtandfonline.com This biotransformation is used as a sensitive and practical assay for estimating the activity of certain cytochrome P450 isoforms. acs.org For instance, the O-demethylation of 7-methoxy-4-(aminomethyl)-coumarin (MAMC) analogs is primarily carried out by the CYP1A2 and CYP2D6 enzymes in human liver microsomes. tandfonline.com Chemical methods for demethylation, such as using strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr), are also standard procedures in synthetic organic chemistry for converting aryl methyl ethers to phenols.

The 5-methyl group is a handle for further functionalization, most commonly through oxidation or halogenation reactions. The oxidation of an aryl methyl group to an aldehyde or carboxylic acid can be achieved using various oxidizing agents. A relevant example is the conversion of 7-methoxy-4-methyl coumarin to 7-methoxy-4-formyl coumarin. This transformation can be accomplished by refluxing the starting material with selenium dioxide in a solvent like xylene, providing the corresponding aldehyde in moderate yield. acs.org This aldehyde can then serve as a versatile intermediate for synthesizing more complex molecules, such as Schiff bases. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques in 2h 1 Benzopyran 2 One Research

Application of High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the molecular formula of the compound.

For 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, which has a molecular formula of C₁₁H₁₀O₃, the exact mass can be calculated. HRMS analysis would verify this by detecting the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) with a measured m/z value that closely matches the theoretical exact mass. This technique is crucial for distinguishing between isomers and confirming the identity of a synthesized or isolated compound. High-resolution mass spectroscopy is a powerful method for confirming the structure of synthesized compounds by providing a molecular formula. ceon.rs

Table 1: Theoretical Exact Mass for HRMS Confirmation

| Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₀O₃ | [M]⁺ | 190.06299 |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons. For this compound, one would expect to see singlets for the methyl and methoxy (B1213986) protons, and distinct signals for the protons on the benzopyran ring system.

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and functional group. Key signals would include those for the lactone carbonyl carbon (C=O), the aromatic carbons, the methoxy carbon, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~161.0 |

| C3 | ~6.2 | ~112.5 |

| C4 | - | ~152.0 |

| C4a | - | ~110.0 |

| C5 | - | ~115.0 |

| C6 | ~6.8 | ~112.0 |

| C7 | - | ~162.0 |

| C8 | ~6.9 | ~101.0 |

| C8a | - | ~155.0 |

| 5-CH₃ | ~2.4 | ~18.0 |

| 7-OCH₃ | ~3.9 | ~56.0 |

*Predicted values are based on typical chemical shifts for similar coumarin (B35378) structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It reveals which protons are neighbors in the structure, which is critical for assigning signals on the aromatic ring. A cross-peak between two proton signals in a COSY spectrum indicates that these protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals that have attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ceon.rs This is particularly useful for determining stereochemistry and conformation. For 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, a NOESY spectrum could show a correlation between the methoxy protons (7-OCH₃) and the proton at the C8 position, confirming their spatial proximity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, the IR spectrum would display key absorption bands confirming the presence of its main functional groups. The NIST WebBook provides IR spectral data for the closely related compound 7-Methoxy-4-methylcoumarin (B191837), which shows characteristic peaks for the coumarin core. nist.gov

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretching | 1700-1750 |

| C=C (Aromatic) | Stretching | 1600-1625 |

| C-O (Ether) | Stretching | 1200-1300 (asymmetric) & 1000-1100 (symmetric) |

| C-H (Aromatic) | Stretching | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The coumarin ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated benzopyran-2-one system. The position and intensity of these bands are influenced by the substituents on the ring.

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures or natural extracts and for assessing its purity. mdpi.com Techniques like flash chromatography are often used for purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. nih.gov It is routinely used to assess the purity of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- and to monitor the progress of chemical reactions.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase (commonly C18 silica). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector, often a UV-Vis or fluorescence detector, records the signal as the components elute from the column, producing a chromatogram. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. For coumarins, which are often fluorescent, fluorescence detection can offer enhanced sensitivity and selectivity. nih.gov

Table 4: Typical HPLC Parameters for Coumarin Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 320 nm) or Fluorescence |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile components within a complex mixture. In the context of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- (also known as 7-methoxy-5-methylcoumarin) research, GC-MS is instrumental for analyzing reaction outcomes, identifying impurities, and quantifying the target compound in various matrices.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile carrier gas. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

Upon exiting the GC column, the separated components enter the mass spectrometer. In the ion source, typically employing electron ionization (EI), molecules are bombarded with high-energy electrons. This results in the formation of a positively charged molecular ion (M+) and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and definitive identification by comparing it to spectral libraries.

For 7-methoxy-5-methylcoumarin, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the stable coumarin nucleus and its substituents. A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com For 7-methoxy-substituted coumarins, a subsequent loss of a methyl group (CH3, 15 Da) from the methoxy moiety is also a characteristic fragmentation. researchgate.net

The analysis of a reaction mixture containing 7-methoxy-5-methylcoumarin by GC-MS would yield a chromatogram with distinct peaks for the product, unreacted starting materials, and any byproducts. The mass spectrum of each peak can then be used for identification.

Table 1: Representative GC-MS Fragmentation Data for a Methoxy-Methyl-Substituted Coumarin This table presents expected key ions for a compound like 7-methoxy-5-methylcoumarin based on common fragmentation patterns of related coumarins.

| Ion Description | Proposed Fragment | Expected m/z |

| Molecular Ion | [C₁₁H₁₀O₃]⁺ | 190 |

| Loss of CO | [C₁₀H₁₀O₂]⁺ | 162 |

| Loss of CO and CH₃ | [C₉H₇O₂]⁺ | 147 |

| Benzofuran-related ion | [C₈H₅O]⁺ | 117 |

| Loss of CH₃ from M⁺ | [C₁₀H₇O₃]⁺ | 175 |

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. mdpi.com In the synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, TLC is used to track the consumption of starting materials and the formation of the product, helping to determine the reaction's endpoint.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, a direct comparison can be made.

Starting Materials: Will show spots at their characteristic retention factor (Rƒ) values.

Reaction Mixture: As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify.

Endpoint: The reaction is considered complete when the spot(s) of the starting material(s) are no longer visible in the reaction mixture lane.

The choice of the mobile phase is crucial for achieving good separation. For coumarin synthesis, various solvent systems can be employed, with the polarity adjusted to suit the specific reactants and products. Common systems involve mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. researchgate.netakjournals.com The ratio is optimized through trial and error to achieve Rƒ values ideally between 0.2 and 0.8 for the components of interest. researchgate.net

After development, the separated spots on the TLC plate are visualized. Since many coumarins are fluorescent, they can be easily seen under UV light (typically at 254 nm or 366 nm). akjournals.com Alternatively, chemical staining agents can be used.

Table 2: Common TLC Systems for Monitoring Coumarin Synthesis

| Stationary Phase | Mobile Phase (Solvent System Examples) | Visualization Method |

| Silica Gel 60 F254 | Toluene-Acetone (85:15) nih.gov | UV Light (254 nm) |

| Silica Gel | n-Heptane–Dichloromethane–Ethyl Acetate (40:50:10) akjournals.com | UV Light (366 nm) |

| Silica Gel | Hexane-Ethyl Acetate (varying ratios) researchgate.net | UV Light, Phosphomolybdic acid stain |

| Silica Gel | Toluene-Ethyl Acetate-Glacial Acetic Acid (9:1:0.1) researchgate.net | UV Light, Anisaldehyde/Sulfuric acid reagent |

Theoretical and Computational Chemistry Studies on 2h 1 Benzopyran 2 One, 7 Methoxy 5 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the subject compound, DFT calculations, often at the B3LYP/6-311G+(d,p) level of theory, are employed to optimize the molecular geometry and predict various electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.nettaylorandfrancis.com

For coumarin (B35378) derivatives, the HOMO is typically localized on the benzopyran-2-one moiety and any electron-donating substituents, indicating this region is prone to electrophilic attack. Conversely, the LUMO is generally delocalized over the entire benzopyran-2-one structure, suggesting its susceptibility to nucleophilic attack. biointerfaceresearch.com The introduction of methoxy (B1213986) and methyl groups at the 7- and 5-positions, respectively, influences the energies of these frontier orbitals.

| Parameter | Significance | Typical Findings for Coumarins |

|---|---|---|

| E_HOMO | Electron-donating ability | Localized on the benzopyran-2-one ring and electron-donating groups. biointerfaceresearch.com |

| E_LUMO | Electron-accepting ability | Delocalized over the entire molecule. biointerfaceresearch.com |

| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity. researchgate.net |

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions. researchgate.netdeeporigin.com

In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. Green or yellow areas represent regions of neutral potential. wolfram.com For coumarin derivatives, the carbonyl oxygen of the pyrone ring typically shows a region of high electron density (red), making it a primary site for electrophilic interaction. The hydrogen atoms and the aromatic ring often exhibit positive or near-neutral potential. researchgate.net The specific distribution of electrostatic potential for 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- would be influenced by the electron-donating effects of the methoxy and methyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. rsc.org

For a relatively rigid molecule like 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, MD simulations can reveal subtle conformational changes, such as the orientation of the methoxy group. More importantly, MD simulations are used to explore how this coumarin derivative interacts with its environment. For instance, simulations in a water box can elucidate the nature of hydrogen bonding and other non-covalent interactions with solvent molecules. In the context of drug design, MD simulations can be used to model the binding of the coumarin derivative to a target protein, providing insights into the stability of the complex and the key interacting residues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are powerful tools for predicting the activity of new, untested compounds and for guiding the design of more potent derivatives. jmchemsci.com

Development of QSAR Models Based on Chemical Descriptors

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

For coumarin derivatives, QSAR studies have identified various descriptors that are important for their antioxidant and other biological activities. These often include descriptors related to the electronic properties and hydrophobicity of the molecule. nih.gov

In Silico Prediction of Chemical Behavior and Reaction Pathways

Computational methods can be used to predict the chemical behavior and potential reaction pathways of a molecule. For instance, machine learning algorithms, combined with experimental data, have been used to predict thermochemical properties like the standard molar enthalpy of formation for coumarin derivatives. nih.govresearchgate.net Such predictions are valuable for understanding the stability and reactivity of the compound.

Furthermore, computational tools can be employed to predict the metabolic fate of a compound. By identifying potential sites of metabolism, such as hydroxylation or demethylation, these in silico models can help in the early stages of drug development to anticipate the biotransformation of a new chemical entity.

Investigation of Chemical Interactions through Molecular Docking Studies (Purely Theoretical)

While specific molecular docking studies for 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- are not extensively detailed in the available literature, significant insights can be drawn from theoretical investigations of its close structural analog, 7-methoxycoumarin (B196161) (7MC). Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding potential biochemical pathways and for rational drug design.

Theoretical studies on 7MC have explored its binding affinity with various protein targets, particularly kinases involved in cancer pathways such as Chronic Lymphocytic Leukemia. researchgate.net Molecular docking simulations were performed to analyze the interaction of 7MC with the active sites of human Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK). researchgate.net The results from these purely theoretical models provide a framework for understanding how the coumarin scaffold might interact with biological macromolecules. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger theoretical interaction.

The general class of coumarins has been widely investigated using in silico docking methods against a variety of biological targets, including proteins related to inflammation, neurodegenerative diseases, and viral diseases, demonstrating the utility of this scaffold in computational drug discovery. researchgate.netnih.govnih.gov These studies typically show that the benzopyran-2-one core can form various interactions, including hydrogen bonds and hydrophobic contacts, with amino acid residues in the active sites of proteins. biointerfaceresearch.com

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues (Theoretical) | Reference |

| Bruton tyrosine kinase (BTK) | 7-methoxycoumarin | Data not specified | Information not available in abstract | researchgate.net |

| Phosphoinositide 3'-kinase (PI3K) | 7-methoxycoumarin | Data not specified | Information not available in abstract | researchgate.net |

| Spleen Associated Tyrosine Kinase (SYK) | 7-methoxycoumarin | Data not specified | Information not available in abstract | researchgate.net |

Note: Specific docking scores and interacting residues for 7-methoxycoumarin were not detailed in the referenced abstract, but the study confirms the execution of these theoretical investigations. researchgate.net

Computational Parameters for Mechanistic Insights (e.g., Proton Affinity, Electron Transfer Enthalpy)

A significant area of computational investigation for coumarins involves their excited-state properties and the potential for photoinduced electron transfer (PET). An in silico study combining quantum mechanics and molecular mechanics (QM/MM) investigated the effects of hydrogen bonding on fluorescence quenching of 7-methoxycoumarin (7MC) via PET from a guanine (B1146940) base. rsc.org This type of study is critical for designing fluorescent probes for biological systems. The simulations suggest that electron transfer can occur from the guanine to the 7MC molecule in an excited state, a process dependent on both the hydrogen bond length and the intermolecular planarity between the two molecules. rsc.org The study also noted the possibility of a proton-coupled electron transfer under specific geometric conditions. rsc.org

Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to explore the electronic structure and excited-state properties of coumarin derivatives. A combined TD-DFT and effective fragment potential (EFP) study on 7-methoxy-4-methylcoumarin (B191837) (an isomer of the title compound) investigated its excited state properties in a water solvent. rsc.org Such calculations help in understanding intramolecular charge transfer (ICT), where the electron density distribution within the molecule changes upon absorption of light. rsc.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in these studies. The energy gap between HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule.

| Compound | Computational Method | Finding / Parameter | Significance | Reference |

| 7-methoxycoumarin (7MC) | QM/MM Simulation | Photoinduced electron transfer from guanine | Elucidates mechanism for fluorescence quenching; useful for designing nucleotide probes. | rsc.org |

| 7-methoxy-4-methylcoumarin | SS-TDDFT / EFP1 | Intramolecular charge transfer (ICT) in the S1 excited state | Explains changes in electronic properties upon photoexcitation. | rsc.org |

| 7-methoxycoumarin (7MC) | DFT-B3LYP / cc-pVTZ | HOMO-LUMO transition analysis | Investigates molecular charge exchange and UV absorption characteristics. | researchgate.net |

Structure Activity Relationship Sar Investigations at the Molecular Level for Methoxy Methyl Coumarins

Influence of Methoxy (B1213986) and Methyl Substituents on the Electronic and Steric Properties of the Benzopyranone System

The chemical personality of the 7-methoxy-5-methyl-coumarin scaffold is significantly shaped by the electronic and steric contributions of its substituents. The methoxy (-OCH₃) group at the 7-position and the methyl (-CH₃) group at the 5-position collectively modulate the electron density and spatial characteristics of the core benzopyranone system.

Modulation of Intermolecular Interactions through Structural Variations

The 7-methoxy and 5-methyl substituents are instrumental in modulating the non-covalent forces that govern the molecule's interactions with its environment. These forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions, are critical for chemical recognition and self-assembly.

The potential for hydrogen bonding in 7-methoxy-5-methyl-coumarin is primarily associated with the oxygen atoms. The oxygen of the 7-methoxy group, along with the carbonyl oxygen of the pyrone ring, can act as hydrogen bond acceptors. This allows the molecule to participate in hydrogen-bonding networks with suitable donor molecules, a key interaction in many chemical and biological systems. nih.gov

The fused aromatic ring system of the coumarin (B35378) core makes it highly susceptible to π-π stacking interactions. nih.govrsc.orgunito.it The strength of these interactions is dependent on the electron density of the aromatic π-orbitals. rsc.org The electron-donating nature of both the methoxy and methyl groups increases the electron density of the benzopyranone ring system, which can, in turn, influence the strength and geometry of π-π stacking with other aromatic molecules. rsc.org In the solid state, the interplay between hydrogen bonds and π-π stacking often dictates the crystal packing arrangement. nih.govunito.it

Both the methyl and methoxy groups contribute to the lipophilic (hydrophobic) character of the molecule. The methyl group is a classic hydrophobic substituent, while the methoxy group also adds to the nonpolar surface area. This hydrophobicity is a driving force for interactions with nonpolar environments and the hydrophobic pockets of larger molecules. mdpi.com

Van der Waals forces, which are attractive interactions between temporary dipoles, are fundamental to all intermolecular associations. The size, shape, and polarizability of the 7-methoxy-5-methyl-coumarin molecule, as defined by its core structure and substituents, determine the magnitude of these forces. The close packing of molecules in a binding site is stabilized by a cumulative network of van der Waals contacts. Theoretical studies on related systems have shown that interactions between a methoxy group's methyl moiety and a nearby aromatic ring can be attractive, contributing to the stabilization of specific conformations. uba.ar

Theoretical Frameworks for Correlating Molecular Structure with Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models and other computational methods provide a theoretical framework for understanding and predicting the chemical behavior of coumarin derivatives. pharmahealthsciences.net These models correlate a molecule's structural or physicochemical properties (descriptors) with its observed reactivity or activity. nih.gov

For methoxy-methyl-coumarins, relevant descriptors often include:

Electronic Descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges are used to quantify the electronic properties. asrjetsjournal.org The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and stability. sciencepublishinggroup.com The electron-donating substituents in 7-methoxy-5-methyl-coumarin would be expected to raise the HOMO energy, making the molecule a better electron donor. asrjetsjournal.org

Steric Descriptors: Molecular volume, surface area, and shape indices are used to model the steric influence of substituents. These are critical for predicting how well a molecule will fit into a defined space. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for lipophilicity, which is influenced by the methyl and methoxy groups. nih.gov

By developing statistically robust QSAR models, researchers can predict the chemical reactivity of new coumarin derivatives and gain insight into the structural features that are most important for a desired outcome. tandfonline.comresearchgate.netnih.gov For example, a QSAR study on coumarin derivatives as antioxidants revealed that lipophilic character and the capacity for hydrogen bonding were key parameters describing their activity. nih.gov

| Descriptor Type | Example Descriptor | Relevance to 7-Methoxy-5-Methyl-Coumarin |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability, influenced by the electron-donating methoxy and methyl groups. asrjetsjournal.orgsciencepublishinggroup.com |

| Electronic | Dipole Moment | Describes the polarity of the molecule, affected by the electronegative oxygen of the methoxy group. asrjetsjournal.org |

| Hydrophobic | logP (Octanol/Water Partition Coefficient) | Quantifies lipophilicity, which is increased by both the methyl and methoxy groups. nih.gov |

| Steric | Molecular Volume/Surface Area | Represents the size and shape of the molecule, defined by the coumarin core and its substituents. nih.govpharmahealthsciences.net |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

Mechanistic Investigations of Chemical Interactions with Molecular Targets (non-biological, e.g., enzymes as chemical entities)

The interaction of coumarins with molecular targets like enzymes provides a clear example of structure-driven chemical reactivity. The specific substitution pattern of 7-methoxy-5-methyl-coumarin dictates its binding affinity and mechanism of interaction. While direct studies on this specific isomer are limited, research on related methoxy- and methyl-substituted coumarins offers valuable mechanistic insights.

Kinetic studies are crucial for elucidating the mechanism by which a molecule inhibits an enzyme. These studies can determine the type of inhibition (e.g., competitive, non-competitive, mixed) and provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

For instance, studies on various coumarin derivatives as inhibitors of enzymes like tyrosinase and monoamine oxidase (MAO) have demonstrated clear structure-activity relationships. nih.gov The position and nature of substituents on the coumarin ring significantly impact inhibitory potency and the mechanism of action. researchgate.net In one study, a coumarin-thiosemicarbazone analog was identified as a potent mixed inhibitor of tyrosinase, with an IC₅₀ value significantly lower than that of the reference inhibitor, kojic acid. nih.gov Analysis of a series of coumarin derivatives showed that the addition of different substituents, such as methyl or hydroxyl groups, drastically altered the IC₅₀ values, highlighting the sensitivity of the enzyme's active site to the inhibitor's structure. nih.gov

| Compound | Key Structural Feature | IC₅₀ (µM) |

|---|---|---|

| FN-19 | Coumarin-thiosemicarbazone analog | 42.16 ± 5.16 |

| FN-10 | - | 72.40 ± 6.53 |

| Kojic Acid (Reference) | Reference Inhibitor | 72.27 ± 3.14 |

| MP-04 | 7-methyl substituted | 222.03 ± 30.80 |

| Ascorbic Acid (Reference) | Reference Inhibitor | 386.5 ± 11.95 |

The binding of coumarin inhibitors within an enzyme's active site is often governed by the same intermolecular forces discussed previously: hydrogen bonds with polar residues and hydrophobic/van der Waals interactions with nonpolar residues. researchgate.net The 7-methoxy group could serve as a hydrogen bond acceptor, while the 5-methyl group and the aromatic rings could engage in favorable hydrophobic and π-stacking interactions within the target's binding pocket. nih.gov

Analysis of Binding Modes and Conformational Changes in Chemical Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the binding modes and conformational changes of the chemical compound 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- . While the broader class of coumarins, and specifically methoxy-methyl-coumarins, has been the subject of extensive structure-activity relationship (SAR) studies, research pinpointing the molecular interactions and dynamic structural alterations of this particular isomer is not publicly available.

The investigation into the binding modes of a compound typically involves techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking simulations. These methods elucidate how a molecule interacts with its biological target, for instance, the active site of an enzyme or a receptor binding pocket. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are dictated by the three-dimensional arrangement of the molecule's functional groups.

Similarly, the analysis of conformational changes, which are alterations in the spatial arrangement of atoms in a molecule, is crucial for understanding its reactivity and biological activity. These changes can be induced by various factors, including solvent effects, temperature changes, or binding to a biological macromolecule. Techniques like dynamic NMR spectroscopy and computational molecular dynamics simulations are instrumental in studying these conformational dynamics.

Despite the recognized importance of such studies, dedicated research on 7-methoxy-5-methyl-2H-1-benzopyran-2-one is not present in the reviewed literature. Scientific investigations into coumarin derivatives often focus on other isomers or analogues that may exhibit more pronounced biological activities or are more readily available from natural sources. For example, extensive research exists for related compounds such as 7-methoxycoumarin (B196161) (herniarin) and various 4-methylcoumarin (B1582148) derivatives, detailing their interactions with a range of biological targets. tandfonline.comresearchgate.netnih.gov

The lack of specific data for 7-methoxy-5-methyl-2H-1-benzopyran-2-one means that a detailed analysis of its binding modes and conformational shifts in chemical reactions cannot be provided at this time. Consequently, the generation of data tables detailing specific binding affinities, interaction geometries, or conformational energy landscapes for this compound is not feasible.

Emerging Research Directions and Future Perspectives in the Study of 2h 1 Benzopyran 2 One, 7 Methoxy 5 Methyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives, including 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, is evolving towards more efficient and environmentally benign processes. Modern synthetic strategies are moving beyond traditional methods to incorporate principles of green chemistry and combinatorial chemistry to generate diverse molecular libraries.

Key traditional methods for coumarin synthesis include the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. researchgate.net Recent advancements focus on improving these classic reactions. For instance, a simple and efficient route for synthesizing substituted 2H-1-benzopyran-2-ones has been developed using natural acids like Citrus limon L. juice, which offers merits such as mild reaction conditions, cost-effectiveness, and excellent yields. jept.de

A significant leap in synthetic methodology is the adoption of solid-phase parallel synthesis. This high-throughput technique allows for the construction of large, drug-like 2H-benzopyran libraries by systematically modifying the core structure. nih.gov This approach is invaluable for creating a multitude of derivatives for screening in various applications. For example, solid-phase synthesis has been used to generate a 222-member library of 2,6-difunctionalized 2H-benzopyrans for lead optimization studies. nih.gov These novel methodologies are pivotal for discovering new derivatives with enhanced properties.

Table 1: Comparison of Synthetic Methodologies for 2H-1-Benzopyran-2-one Derivatives

| Methodology | Description | Advantages | Source(s) |

|---|---|---|---|

| Pechmann Condensation | Condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. | Well-established, good yields for many derivatives. | researchgate.net |

| Natural Acid Catalysis | Use of fruit juices (e.g., lemon juice) as a catalyst for the reaction between phenols and β-keto esters. | Environmentally friendly, cost-effective, simple work-up. | jept.de |

| Solid-Phase Synthesis | Stepwise synthesis of molecules on a solid support, allowing for easy purification and automation. | High-throughput, suitable for generating large libraries, simplified purification. | nih.gov |

| Palladium-Mediated Coupling | Cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents onto the coumarin scaffold. | High functional group tolerance, allows for complex architectures. | researchgate.net |

Advancements in High-Throughput Analytical Characterization Techniques

The characterization of 2H-1-Benzopyran-2-one derivatives and their metabolites has been significantly enhanced by modern analytical techniques. High-throughput and high-resolution methods are essential for profiling complex mixtures, identifying novel compounds, and understanding metabolic pathways.

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has emerged as a powerful tool. rsc.org Specifically, UPLC-ESI-QTOF-MS (electrospray ionization quadrupole time-of-flight mass spectrometry) provides a sensitive and efficient strategy for the comprehensive screening and elucidation of potential coumarin metabolites. cihanuniversity.edu.iq This technique allows for the rapid profiling of metabolites from in vivo and in vitro samples, contributing to a deeper understanding of their biotransformation. rsc.org For instance, a UPLC-MS-based metabolomics approach successfully identified 20 metabolites of the coumarin scoparone, including 14 previously undescribed ones. rsc.org

Gas chromatography combined with high-resolution mass spectrometry (GC-High-Resolution MS) is another advanced technique used to investigate the fragmentation of coumarins. This method allows for the generation of precise molecular formulas from accurate mass measurements, which is crucial for distinguishing between isomers and compounds with similar masses. science.ph High-performance liquid chromatography (HPLC) with UV detection remains a simple, sensitive, and validated method for the simultaneous determination of multiple coumarin compounds in biological samples like plasma, which is essential for pharmacokinetic studies. electrochemsci.org

Computational Design and Prediction of Novel 2H-1-Benzopyran-2-one Architectures

Computational chemistry has become an indispensable tool in the rational design and prediction of new 2H-1-Benzopyran-2-one architectures with desired properties. In-silico techniques such as molecular modeling, Density Functional Theory (DFT), and molecular dynamics (MD) simulations accelerate the drug design process by predicting the physicochemical and biological properties of novel compounds before their synthesis. researchgate.net

Molecular docking is widely used to predict the binding affinity and interaction patterns of newly designed coumarin derivatives with biological targets. koreascience.krresearchgate.net This allows researchers to screen virtual libraries of compounds and prioritize those with the highest potential for a specific activity. For example, docking analysis has been used to understand the molecular basis for the potency and selectivity of 2-oxo-2H-1-benzopyran derivatives as enzyme inhibitors. researchgate.net

DFT calculations are employed to understand the electronic structure, reactivity, and stability of these molecules. researchgate.net By calculating parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors, scientists can predict how a molecule will behave in a chemical or biological system. researchgate.netrsc.org This information is critical for designing molecules with specific electronic and photophysical properties for applications in materials science and chemical sensing.

Applications in Materials Science and Chemical Engineering

The unique structural and electronic properties of the 2H-1-Benzopyran-2-one scaffold have opened up new avenues for its application in materials science and chemical engineering, particularly in corrosion inhibition and chemical sensing.

Coumarin derivatives have been identified as effective, environmentally friendly corrosion inhibitors for various metals and alloys, such as mild steel and aluminum, in acidic environments. researchgate.netsemanticscholar.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netkoreascience.kr

The effectiveness of these compounds as corrosion inhibitors is evaluated using electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). koreascience.kr Studies have shown that the inhibition efficiency increases with the concentration of the coumarin derivative. rsc.orgajchem-a.com The adsorption process typically follows the Langmuir adsorption isotherm model. jept.dekoreascience.kr

The molecular structure of the coumarin derivative plays a crucial role in its inhibitive properties. The presence of heteroatoms (oxygen), π-electrons in the aromatic rings, and various functional groups facilitate strong adsorption onto the metal surface. rsc.orgbiointerfaceresearch.com Quantum chemical calculations using DFT are used to correlate the molecular structure with inhibition efficiency, predicting that molecules with a higher HOMO energy and lower energy gap (ΔE) tend to be better inhibitors. rsc.orgelectrochemsci.org

Table 2: Research Findings on Coumarin Derivatives as Corrosion Inhibitors

| Coumarin Derivative Studied | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Coumarin (unsubstituted) | Aluminum | Chloride solution | 89.6 | Adsorbs spontaneously, suppressing both anodic and cathodic reactions. | cihanuniversity.edu.iqsemanticscholar.org |

| 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin | Mild Steel | 1 M HCl | 96.0 | Inhibition increases with concentration; follows Langmuir isotherm. | rsc.org |

| N-((7-acetoxy-2-oxo-2H-1-benzopyran-4-yl) methyl)-2-(acryloyloxy)-N,N-dimethylethanaminium bromide | Mild Steel | 1 M HCl | >90% (at 200 mg/L) | Mixed-type inhibitor; efficiency increases with temperature. | jept.deresearchgate.net |

| Furocoumarins (Bergamottin, Isopimpinellin) | Mild Steel | 1 M HCl | ~95% | Classified as mixed-type inhibitors; adsorption follows Langmuir model. | nih.gov |

Coumarins are well-known for their excellent photophysical properties, particularly their strong fluorescence, which makes them ideal candidates for use as fluorescent probes and chemical sensors. electrochemsci.org The fluorescence characteristics of the coumarin skeleton can be fine-tuned by introducing different substituent groups, especially at the 7-position. electrochemsci.org

This property is exploited in the design of chemosensors for detecting various analytes, such as metal ions. For example, novel cyclotriphosphazenes bearing coumarin groups have been designed as fluorescent chemosensors for Fe³⁺ ions with high sensitivity and selectivity. electrochemsci.org The interaction of the coumarin-based sensor with the target ion leads to a measurable change in its fluorescence emission (e.g., quenching or enhancement), allowing for quantitative detection. The significant solvatochromism of coumarin probes—their sensitivity to the polarity of their environment—has been known and studied for decades, making them valuable tools for probing heterogeneous systems.

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, is providing deep insights into the fate of coumarins in vivo. The integration of "omics" technologies, particularly UPLC-MS-based platforms, allows for a holistic view of how compounds like 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- are metabolized. rsc.orgsemanticscholar.org

This metabolomics-based approach is a powerful tool for rapidly profiling the metabolites of drugs and other xenobiotics. cihanuniversity.edu.iq By comparing the metabolic profiles of control groups versus those treated with a specific coumarin, researchers can identify a wide range of biotransformation products. cihanuniversity.edu.iq Major metabolic pathways for coumarins that have been elucidated using this strategy include demethylation, hydroxylation, hydration, and conjugation with glucuronide, sulfate (B86663), or cysteine. rsc.org

For instance, a metabolomic investigation into the resistance of Citrus latifolia to black spot disease identified several prenylated and methoxy (B1213986) coumarins that were induced after pathogenic inoculation. rsc.org While individual coumarins showed little antifungal activity, a fraction rich in these compounds was highly active, suggesting a synergistic effect. This highlights how metabolomics can uncover the complex roles of these compounds in biological defense mechanisms. rsc.org This comprehensive profiling is crucial for understanding the complete metabolic map and biological activity of coumarin derivatives. cihanuniversity.edu.iq

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The exploration of coumarin derivatives, such as 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-, offers a compelling case study in the power of interdisciplinary research. The convergence of chemistry, physics, and materials science is essential to unlock the full potential of these versatile molecular scaffolds. While specific research targeting the 7-methoxy-5-methyl isomer is nascent, extensive studies on closely related methoxy- and methyl-substituted coumarins provide a strong predictive framework for its properties and potential applications. This research frontier focuses on understanding how the fundamental molecular structure (chemistry) dictates its interaction with light and electric fields (physics), which in turn enables its application in advanced functional materials (materials science).

At the core of this interdisciplinary approach is the study of the molecule's photophysical and photochemical properties. The precise arrangement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzopyranone core governs the electron density distribution, which profoundly influences how the molecule absorbs and emits light. Research on related compounds demonstrates that substitutions on the coumarin ring system are critical for tuning these optoelectronic characteristics.